molecular formula C7H4FNO2S B3032719 2-Cyanobenzenesulfonyl fluoride CAS No. 395-46-0

2-Cyanobenzenesulfonyl fluoride

Cat. No.: B3032719
CAS No.: 395-46-0
M. Wt: 185.18 g/mol
InChI Key: QUTDICSOQYSJEE-UHFFFAOYSA-N
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Description

2-Cyanobenzenesulfonyl fluoride is an organic compound with the molecular formula C7H4FNO2S It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which also bears a cyano group

Safety and Hazards

The safety data sheet for a similar compound, 3-Cyanobenzene-1-sulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . While this data is not for 2-Cyanobenzene-1-sulfonyl fluoride specifically, it suggests that similar precautions may be necessary when handling 2-Cyanobenzene-1-sulfonyl fluoride.

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that there may be future research into new methods of synthesizing 2-Cyanobenzene-1-sulfonyl fluoride and other sulfonyl fluorides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanobenzenesulfonyl fluoride typically involves the reaction of 2-cyanobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyanobenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-Bromomethylbenzenesulfonyl Fluoride
  • Ethanesulfonyl Fluoride
  • 1,3-Benzenedisulfonyl Fluoride
  • 4-Acetylaminobenzenesulfonyl Fluoride
  • Ethenesulfonyl Fluoride

Comparison: 2-Cyanobenzenesulfonyl fluoride is unique due to the presence of both a cyano and a sulfonyl fluoride group on the benzene ring. This dual functionality imparts distinct reactivity patterns compared to other sulfonyl fluorides. For instance, the cyano group can participate in additional reactions such as reduction to an amine, which is not possible with compounds lacking this group .

Properties

IUPAC Name

2-cyanobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTDICSOQYSJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601286
Record name 2-Cyanobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-46-0
Record name 2-Cyanobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 395-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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